molecular formula C6H4Br2FNO2S B8456638 2-Amino-3,5-dibromobenzene-1-sulfonyl fluoride CAS No. 88149-43-3

2-Amino-3,5-dibromobenzene-1-sulfonyl fluoride

Cat. No. B8456638
M. Wt: 332.98 g/mol
InChI Key: GKVJIDHCVWOQKV-UHFFFAOYSA-N
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Patent
US04404402

Procedure details

A solution of 2-fluorosulfonyl-4,6-dibromoaniline (7.19 g; 0.0216 mol) in ether (100 ml) is cooled to -65° C. under a nitrogen atmosphere and a solution of methyllithium in ether (37.5 ml of 1.8 M; 0.0675 mol) is added via a syringe. The mixture is allowed to warm to 0° C., the solution is poured into ice, and the ether layer is separated. The aqueous layer is extracted with ether (3×100 ml) and the ether layers are combined. The solvent is removed under reduced pressure and the residue crystallized from petroleum ether to afford the title product.
Quantity
7.19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
37.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[S:2]([C:5]1[CH:11]=[C:10]([Br:12])[CH:9]=[C:8]([Br:13])[C:6]=1[NH2:7])(=[O:4])=[O:3].[CH3:14][Li]>CCOCC>[Br:13][C:8]1[CH:9]=[C:10]([Br:12])[CH:11]=[C:5]([S:2]([CH3:14])(=[O:4])=[O:3])[C:6]=1[NH2:7]

Inputs

Step One
Name
Quantity
7.19 g
Type
reactant
Smiles
FS(=O)(=O)C1=C(N)C(=CC(=C1)Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
37.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution is poured into ice
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)Br)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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